molecular formula C19H14Cl4N4OS B2360278 N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3,4,5,6-tetrachloropyridine-2-carboxamide CAS No. 926514-24-1

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3,4,5,6-tetrachloropyridine-2-carboxamide

Cat. No. B2360278
CAS RN: 926514-24-1
M. Wt: 488.21
InChI Key: LIHMVYJUMNENBR-UHFFFAOYSA-N
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Description

The compound “N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3,4,5,6-tetrachloropyridine-2-carboxamide” is a complex organic molecule. It contains a thiazolo[5,4-c]pyridine core, which is a bicyclic system with a five-membered thiazole ring fused to a six-membered pyridine ring . The molecule also contains a benzyl group attached to the thiazolo[5,4-c]pyridine core .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a total of 62 bonds, including 33 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 1 double bond, and 16 aromatic bonds . It also contains 2 five-membered rings, 2 six-membered rings, and 1 nine-membered ring .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 230.33 . The InChI code for the compound is 1S/C13H14N2S/c1-2-4-11 (5-3-1)8-15-7-6-12-13 (9-15)16-10-14-12/h1-5,10H,6-9H2 .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3,4,5,6-tetrachloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl4N4OS/c20-13-14(21)16(25-17(23)15(13)22)18(28)26-19-24-11-6-7-27(9-12(11)29-19)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,24,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHMVYJUMNENBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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